molecular formula C21H22N2OS2 B12138563 2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12138563
M. Wt: 382.5 g/mol
InChI Key: UPRNFPSOQSBLKQ-UHFFFAOYSA-N
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Description

2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound featuring a benzothieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Prop-2-en-1-yl Group: This can be achieved through an alkylation reaction using an allyl halide in the presence of a base.

    Attachment of the 3-Methylbenzylsulfanyl Group: This step typically involves a nucleophilic substitution reaction where a thiol group is introduced to the benzothieno[2,3-d]pyrimidine core, followed by alkylation with 3-methylbenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Preliminary studies suggest that it may exhibit significant pharmacological activities, including anti-tumor and anti-microbial effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the benzothieno[2,3-d]pyrimidine core and the presence of both sulfanyl and prop-2-en-1-yl groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H22N2OS2

Molecular Weight

382.5 g/mol

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H22N2OS2/c1-3-11-23-20(24)18-16-9-4-5-10-17(16)26-19(18)22-21(23)25-13-15-8-6-7-14(2)12-15/h3,6-8,12H,1,4-5,9-11,13H2,2H3

InChI Key

UPRNFPSOQSBLKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C

Origin of Product

United States

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